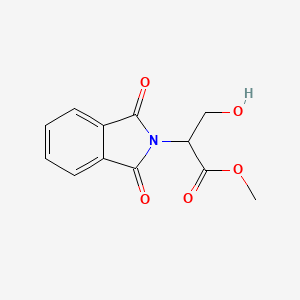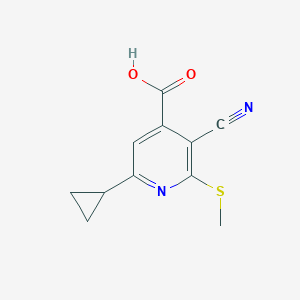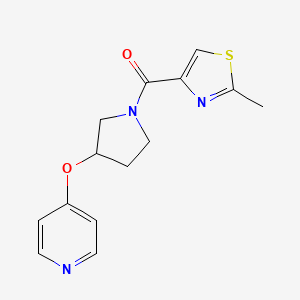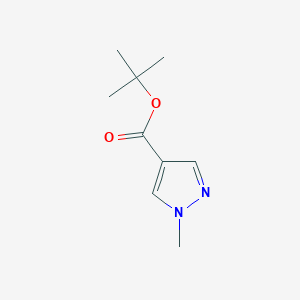![molecular formula C18H13ClN6O2 B2654106 N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251547-05-3](/img/structure/B2654106.png)
N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide” is a complex organic molecule that contains several functional groups, including an amide, an imidazole ring, an oxadiazole ring, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including IR spectroscopy, UV-Vis spectroscopy, and chromatographic methods .Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
Research has been conducted on the synthesis and analysis of similar compounds to explore their photochemical and thermochemical properties. These compounds demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity suggests they could be applied in photovoltaic cells. Molecular docking studies with Cyclooxygenase 1 (COX1) indicated potential biological interactions, particularly highlighting the binding affinity of these compounds (Mary et al., 2020).
Synthetic Routes and Inhibitory Potentials
Another study focused on the synthesis of N‐aryl/aralkyl derivatives, revealing a novel five-step synthetic route. The derivatives showed promising inhibitory potential against α‐glucosidase, suggesting their use in managing diabetes or as a basis for developing new therapeutic agents. Molecular modeling and ADME predictions supported the findings, indicating the compounds' potential as drug leads (Iftikhar et al., 2019).
Fluorescent Probes for Mercury Ion
The development of fluorescent probes based on similar chemical structures for detecting mercury ion both in acetonitrile and buffered aqueous solutions highlights the compound's utility in environmental monitoring and safety assessments. This study demonstrates the application of these compounds in detecting heavy metal ions, which is crucial for environmental protection and public health (Shao et al., 2011).
Anticancer and Antimicrobial Agents
Research into the synthesis and evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate has shown these compounds to possess antibacterial and anti-enzymatic potential. The studies focus on their inhibitory effects against various bacterial strains and enzymes, indicating their potential as antibacterial agents and in the development of new therapeutic drugs (Nafeesa et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O2/c19-13-4-1-5-14(7-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-3-2-6-20-8-12/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWCVVNNWFZTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)







![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)
![Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B2654044.png)
